![molecular formula C13H18N2O3S B7463564 N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B7463564.png)
N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide, also known as SCE, is a compound that has been studied for its potential use in scientific research. It is a small molecule that has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide involves the inhibition of various enzymes and receptors. It has been shown to inhibit carbonic anhydrase, which is involved in the regulation of acid-base balance. This compound also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, this compound has been shown to bind to the GABA-A receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the immune response. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide in lab experiments is its small molecular size, which allows it to penetrate cell membranes and interact with intracellular targets. Additionally, this compound has been shown to have low toxicity in animal models. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide. One potential area of research is the development of analogs of this compound with improved solubility and bioavailability. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate the specific mechanisms of action of this compound and its potential use in the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide involves the reaction of 4-sulfamoylphenylacetic acid with cyclobutanecarboxylic acid chloride in the presence of a base. The resulting product is then purified through recrystallization. The yield of this compound is approximately 70%.
Aplicaciones Científicas De Investigación
N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide has been studied for its potential use in various scientific research areas, including cancer, inflammation, and neurological disorders. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential use in treating neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-9(15-13(16)11-3-2-4-11)10-5-7-12(8-6-10)19(14,17)18/h5-9,11H,2-4H2,1H3,(H,15,16)(H2,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNPFKODGUJYED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)N)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-tert-butyl-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B7463489.png)
![3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide](/img/structure/B7463490.png)
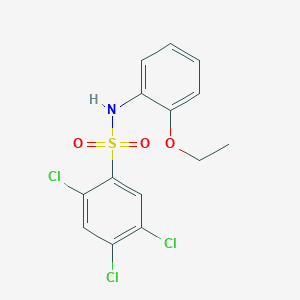
![2-[(4-Methylphenyl)methylsulfonyl]pyridine](/img/structure/B7463515.png)
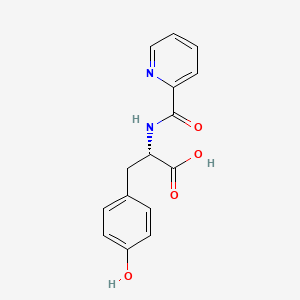
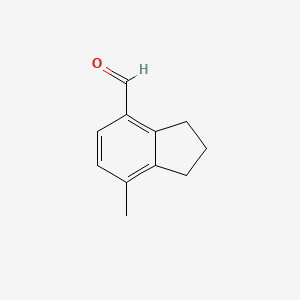
![8-Methyl-3-[[methyl-[(1-phenylpyrazol-4-yl)methyl]amino]methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7463538.png)
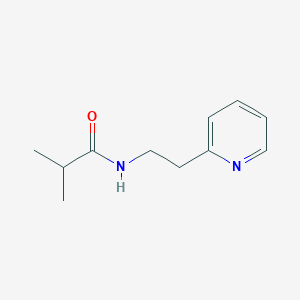
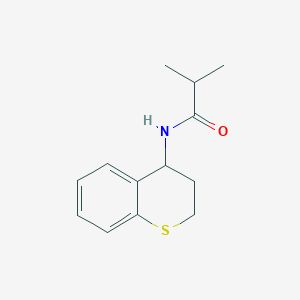
![N-[1-(4-bromophenyl)ethyl]-2-methylpropanamide](/img/structure/B7463552.png)
![(E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B7463557.png)

![1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]azepan-2-one](/img/structure/B7463575.png)